molecular formula C7H4BCl2F3O2 B14022855 3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid

3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B14022855
M. Wt: 258.82 g/mol
InChI Key: KPCSSQCOZUHEQB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with dichloro and trifluoromethyl groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Solvents: Tetrahydrofuran, dimethylformamide, ethanol.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,4,5-Trifluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both dichloro and trifluoromethyl substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it particularly useful in cross-coupling reactions. The trifluoromethyl group also imparts unique electronic properties, which can be advantageous in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H4BCl2F3O2

Molecular Weight

258.82 g/mol

IUPAC Name

[3,4-dichloro-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H4BCl2F3O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H

InChI Key

KPCSSQCOZUHEQB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)(O)O

Origin of Product

United States

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